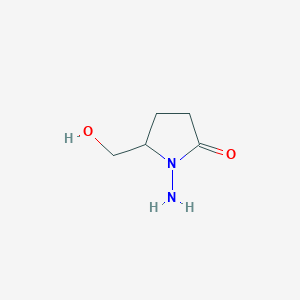

1-Amino-5-(hydroxymethyl)pyrrolidin-2-one

Description

Significance of Pyrrolidinone Ring Systems in Contemporary Organic Chemistry

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in organic chemistry, renowned for its prevalence in a multitude of natural products and synthetic molecules with significant biological activity. nih.govacs.org This structural motif is a cornerstone in drug discovery, with the pyrrolidine (B122466) nucleus being one of the most frequently occurring five-membered non-aromatic nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its widespread application stems from several key features. The sp³-hybridized carbon atoms in the saturated ring allow for a three-dimensional exploration of chemical space, a desirable trait for achieving specific interactions with biological targets. nih.govnih.gov

The pyrrolidinone structure is a core component of numerous pharmaceuticals. acs.org For instance, it is found in nootropic drugs like Piracetam, which are used for cognitive enhancement, and in anticonvulsant medications such as Levetiracetam. acs.org Furthermore, the pyrrolidine ring is a fundamental building block in the synthesis of a wide range of alkaloids and other pharmacologically important agents. nih.gov Its utility also extends to asymmetric synthesis, where chiral pyrrolidine derivatives serve as effective catalysts and chiral auxiliaries. nih.gov The structural rigidity and stereochemical complexity offered by the pyrrolidinone ring make it an invaluable tool for medicinal chemists in the design of novel therapeutics. nih.govnih.gov

Academic Relevance of Amino and Hydroxymethyl Functionalities in Heterocyclic Compounds

The introduction of specific functional groups onto a heterocyclic core can profoundly influence its physicochemical properties and biological activity. The amino group and the hydroxymethyl group are particularly significant in this regard.

The amino group (-NH2) , as a primary amine, can act as a hydrogen bond donor and a nucleophile, and it imparts basicity to the molecule. pharmablock.comwikipedia.org In the context of heterocyclic compounds, the presence of an amino moiety can be crucial for biological activity. nih.gov For example, amino-substituted heterocycles are key components in a wide range of pharmaceuticals, including antiviral and anti-inflammatory agents. nih.gov The ability of the amino group to engage in hydrogen bonding and electrostatic interactions is often critical for the binding of a molecule to its biological target, such as an enzyme or receptor. nih.govpharmablock.com The incorporation of a β-amino acid motif, which can be formed by an amino group attached to a heterocyclic core, is a strategy employed in the design of new drug candidates with a variety of therapeutic applications. nih.gov

The hydroxymethyl group (-CH2OH) is a primary alcohol functional group that can also significantly impact a molecule's properties. numberanalytics.com It can participate in hydrogen bonding as both a donor and an acceptor, which can enhance aqueous solubility and influence the molecule's conformation through intramolecular hydrogen bonds. numberanalytics.com In medicinal chemistry, the hydroxymethyl group is often introduced to improve a compound's pharmacokinetic profile. Furthermore, it serves as a versatile synthetic handle, allowing for further chemical modifications and the creation of a library of related compounds for structure-activity relationship (SAR) studies. acs.org The synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones has been a subject of research, highlighting the importance of this functionalized scaffold as a building block for more complex, biologically active molecules. organic-chemistry.org

Conceptual Framework for the Research Investigation of 1-Amino-5-(hydroxymethyl)pyrrolidin-2-one

The research interest in This compound stems from a rational design approach that combines the established benefits of its constituent parts: the pyrrolidinone scaffold, the amino group, and the hydroxymethyl group. The conceptual framework for its investigation is built upon the hypothesis that the unique combination of these three components will result in a molecule with novel and potentially useful properties for applications in synthetic and medicinal chemistry.

The investigation into this specific compound is driven by several key considerations:

Synergistic Functionalization: The primary motivation is to explore the synergistic effect of having both an amino group at the 1-position and a hydroxymethyl group at the 5-position of the pyrrolidin-2-one ring. This dual functionalization offers multiple points for hydrogen bonding and potential interactions with biological macromolecules.

Novel Building Block: The compound is envisioned as a novel, trifunctional building block for organic synthesis. The N-amino group provides a nucleophilic center, the hydroxyl group can be a site for esterification or etherification, and the lactam functionality itself can undergo various chemical transformations. This would enable the synthesis of a diverse range of more complex molecules.

Medicinal Chemistry Potential: Drawing from the known biological activities of pyrrolidinone derivatives, the introduction of the N-amino and C5-hydroxymethyl groups is a strategy to create new chemical entities with potential therapeutic applications. The functional groups could modulate the biological activity profile, receptor binding affinity, and pharmacokinetic properties compared to simpler pyrrolidinones. For example, N-hydroxy-substituted pyrrolidinones have shown significant pharmacological importance. nih.gov While the target compound is N-amino, the principle of exploring substitutions at the nitrogen atom is a common strategy in drug design.

Stereochemical Complexity: The chiral center at the 5-position, bearing the hydroxymethyl group, introduces stereoisomerism. The synthesis and study of the individual enantiomers of this compound would be a critical aspect of its investigation, as different stereoisomers often exhibit distinct biological activities. nih.gov

The research would logically proceed through the development of an efficient synthetic route to access the target molecule, followed by a thorough characterization of its chemical and physical properties. Subsequent investigations would likely focus on exploring its reactivity in various chemical transformations and evaluating its biological activity in relevant assays.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-4(3-8)1-2-5(7)9/h4,8H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKTZTXBTHCSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 5 Hydroxymethyl Pyrrolidin 2 One and Congeners

Strategies for Pyrrolidinone Ring Construction

Cyclization Reactions for 5-Substituted Pyrrolidin-2-ones

Cyclization reactions are a cornerstone in the synthesis of the pyrrolidinone ring. These methods typically involve forming the five-membered ring from a linear precursor through an intramolecular reaction.

One notable method is the cyclization of amide dianions with epibromohydrin, which regioselectively produces 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This process begins with the generation of an amide dianion from an N-arylacetamide using a strong base like n-butyllithium. This dianion then reacts with epibromohydrin. The reaction proceeds through a nucleophilic attack on the carbon atom bonded to the bromine, which is followed by an intramolecular cyclization to form the pyrrolidinone ring with a hydroxymethyl group at the C5 position. organic-chemistry.org This approach is efficient and demonstrates broad compatibility with various substituted N-arylacetamides. organic-chemistry.org The cyclization of the dianion of N-(2-tert-butylphenyl)acetamide with epibromohydrin, for example, yields racemic axially chiral 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one with high diastereoselectivity. goettingen-research-online.de

Another significant strategy starts from donor-acceptor (DA) cyclopropanes. These compounds can react as 1,4-C,C-dielectrophiles with primary amines, which act as 1,1-dinucleophiles. nih.gov The process involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the amine to form a γ-amino ester intermediate. This intermediate then undergoes in-situ lactamization to yield the 1,5-substituted pyrrolidin-2-one. nih.govmdpi.com

Pyroglutamic acid, a natural chiral synthon, is also a common starting material for synthesizing chiral 2-pyrrolidinones. acadpubl.eunih.govresearchgate.net Its two distinct carbonyl groups allow for extensive derivatization. For instance, (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one can be synthesized from pyroglutamic acid and used as a key intermediate for introducing various substituents at the 1 and 5 positions of the pyrrolidinone ring. acadpubl.euresearchgate.net

The table below summarizes a selection of cyclization reactions used to form 5-substituted pyrrolidin-2-ones.

| Starting Materials | Key Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Arylacetamides + Epibromohydrin | n-Butyllithium, THF, -78°C to RT | 5-(hydroxymethyl)pyrrolidin-2-ones | High regioselectivity and yield. | organic-chemistry.org |

| Donor-Acceptor Cyclopropanes + Primary Amines | Lewis Acid (e.g., Ni(ClO4)2), Acetic Acid, Toluene (reflux) | 1,5-Disubstituted pyrrolidin-2-ones | One-pot process via ring-opening and lactamization. | nih.govmdpi.com |

| Pyroglutamic Acid | Multistep derivatization | Chiral 5-substituted pyrrolidin-2-ones | Utilizes a natural chiral pool starting material. | acadpubl.eunih.gov |

| N-Substituted-2-alleneamides | KOt-Bu, Room Temperature | Pyrrolidin-5-one-2-carboxamides | Transition-metal-free, 5-exo-dig cyclization. | acs.orgnih.gov |

Multicomponent Reactions for Pyrrolidinone Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. tandfonline.com These reactions are valued for their atom economy, reduced waste, and ability to rapidly generate complex molecules. tandfonline.comrsc.org

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR used for synthesizing pyrrolidinone derivatives. A one-pot process involving allenic acids, primary amines, isocyanides, and aldehydes can produce N-substituted-2-allenamides. These intermediates, when treated with a base like potassium tert-butoxide (KOt-Bu), undergo a regioselective 5-exo-dig cyclization to yield pyrrolidin-5-one-2-carboxamides under mild, transition-metal-free conditions. acs.orgnih.govresearchgate.net

Another MCR approach involves the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate. rsc.orgrsc.org This method often uses citric acid as a green catalyst in ethanol (B145695). The reaction is believed to proceed through the formation of an imine from the aniline (B41778) and aldehyde, which then reacts with a 1,3-dipolar intermediate generated from diethyl acetylenedicarboxylate. rsc.org

The table below outlines examples of multicomponent reactions for building the pyrrolidinone scaffold.

| Reaction Type | Components | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ugi-4CR followed by Cyclization | Allenic acid, primary amine, isocyanide, aldehyde | 1. Room temperature; 2. KOt-Bu | Pyrrolidin-5-one-2-carboxamides | acs.orgnih.gov |

| Citric Acid-Catalyzed MCR | Aniline, aldehyde, diethyl acetylenedicarboxylate | Citric acid, ethanol, ultrasound irradiation | Substituted 3-pyrrolin-2-ones | rsc.orgrsc.org |

| Conjugate Addition/Nitro-Mannich/Lactamization | Nitroacrylate, diorganozinc reagent, N-protected aldimine | Copper catalyst | 1,3,5-Trisubstituted 4-nitropyrrolidin-2-ones | nih.gov |

Regioselective Introduction of Functional Groups

Once the pyrrolidinone ring is formed, or during its construction, specific functional groups must be introduced at precise locations (regioselectively) to yield the target molecule, 1-Amino-5-(hydroxymethyl)pyrrolidin-2-one.

Functionalization at the N1 Position of Pyrrolidin-2-ones

The nitrogen atom at position 1 of the pyrrolidinone ring is a common site for functionalization. N-substituted pyrrolidin-2-ones can be readily prepared through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C). rdd.edu.iq This reaction leads to the formation of a hydroxyl butyl amide intermediate, which then dehydrates and cyclizes.

Reductive amination is another key strategy for creating N-aryl-substituted pyrrolidines from diketones and anilines. nih.gov This process often utilizes an iridium catalyst for transfer hydrogenation and involves the initial formation of a C=N bond followed by reduction. nih.gov While this method often leads to pyrrolidines rather than pyrrolidinones, the principles of N-functionalization are relevant.

Introduction of Hydroxymethyl Moieties at the C5 Position

The hydroxymethyl group (–CH₂OH) is a defining feature of the target compound. wikipedia.org As previously mentioned, a highly effective method for its introduction is the cyclization of amide dianions with epibromohydrin, which directly and regioselectively installs the hydroxymethyl group at the C5 position. organic-chemistry.org

Another important route starts from pyroglutamic acid. The carboxylic acid group at C5 can be reduced to a primary alcohol. For example, ethyl-2-pyrrolidinone-5-carboxylate can be reduced using sodium borohydride (B1222165) in ethanol to afford the corresponding 5-(hydroxymethyl)pyrrolidin-2-one. acadpubl.eu Similarly, chiral starting materials like (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one already contain a protected form of the hydroxymethyl group, which can be deprotected in a later step. acadpubl.euresearchgate.net

Incorporation of Amino Groups into the Pyrrolidinone Core

The introduction of an amino group at the N1 position is the final key step to arrive at the target structure. The most direct method for synthesizing 1-aminopyrrolidin-2-one (B1281494) is the reaction of γ-butyrolactone (GBL) with hydrazine (B178648) hydrate (B1144303). rdd.edu.iqresearchgate.net This reaction, a variation of the N1-functionalization described earlier, uses hydrazine as the primary amine source, directly installing the N-amino group during the lactamization process. researchgate.net This method is efficient, with reported yields around 68%. researchgate.net

The synthesis of 1-aminopyrrolidin-2-one allows for further derivatization. For instance, it can react with carbon disulfide and methyl iodide in an alkaline medium to form dimethyl (2-oxopyrrolidin-1-yl)carbonodithioimidoate. researchgate.net These subsequent reactions highlight the utility of 1-aminopyrrolidin-2-one as a versatile chemical building block.

The table below summarizes methods for introducing the key functional groups.

| Functional Group | Position | Synthetic Method | Key Reagents/Starting Materials | Reference |

|---|---|---|---|---|

| Amino Group | N1 | Lactamization | γ-Butyrolactone (GBL) + Hydrazine Hydrate | rdd.edu.iqresearchgate.net |

| Hydroxymethyl Group | C5 | Cyclization with Functionalized Reagent | N-Arylacetamide dianion + Epibromohydrin | organic-chemistry.org |

| Hydroxymethyl Group | C5 | Reduction of Carboxylic Acid Derivative | Ethyl-2-pyrrolidinone-5-carboxylate + Sodium Borohydride | acadpubl.eu |

Stereocontrolled and Asymmetric Synthesis Approaches

The presence of a stereocenter at the C5 position of this compound necessitates the use of stereocontrolled synthetic strategies to obtain enantiomerically pure products. Such strategies are crucial as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Enantioselective Pathways for Chiral Pyrrolidinone Derivatives

The enantioselective synthesis of chiral pyrrolidinone derivatives can be achieved through various methods, including the use of chiral starting materials or asymmetric catalysis. A prominent approach involves starting from readily available chiral precursors such as amino acids. For instance, L-glutamic acid can be converted to (S)-5-(hydroxymethyl)pyrrolidin-2-one (L-pyroglutaminol). This transformation can be achieved via a one-pot synthesis using a ruthenium on alumina (B75360) (Ru/Al2O3) catalyst under a hydrogen atmosphere, proceeding through pyroglutaminol as an intermediate. shokubai.orgnih.gov

Another strategy involves the asymmetric reduction of a precursor ketone. While not directly applied to the target molecule, the principle of using transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones highlights the potential of biocatalysis in establishing the chiral center with high enantiomeric excess. nih.gov

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. For example, Ellman's chiral N-tert-butanesulfinamide has been used in the diastereoselective synthesis of chiral amines, a strategy that could be adapted for the synthesis of precursors to chiral pyrrolidinones. nih.gov The use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloaddition reactions with azomethine ylides, catalyzed by Ag2CO3, has been shown to produce densely substituted pyrrolidines with high diastereoselectivity, where the sulfinyl group dictates the absolute configuration of the newly formed stereocenters. acs.org

A synthesis of new chiral pyrrolidines has been accomplished starting from 2,3-O-iso-propylidene-D-erythronolactol, demonstrating the utility of carbohydrate-derived starting materials in accessing enantiopure pyrrolidinone precursors. nih.govresearchgate.net

Diastereoselective Control in Pyrrolidinone Synthesis

When a chiral center already exists in the starting material or is introduced early in the synthetic sequence, subsequent reactions must be controlled to achieve the desired diastereomer. Diastereoselective control is often achieved by exploiting the steric and electronic properties of the substrate and reagents.

One method for the diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues involves a two-step reductive amination of pyrrolidine-2,4-diones, which yields products with excellent diastereoselectivity. nih.govrsc.org Although this method does not directly produce the target molecule, it demonstrates a robust strategy for controlling stereochemistry in the formation of substituted pyrrolidinones.

The reaction of a chiral, non-racemic amide enolate with (S)-glycidyl tosylate has been shown to proceed with high diastereoselectivity to afford an epoxide which is a precursor to an orally active HIV-1 protease inhibitor. organic-chemistry.org This highlights the power of using chiral enolates to set stereocenters with high fidelity.

Furthermore, the synthesis of 1-amino and 1-N-acetylamino modified pyrrolidine (B122466) stereoisomers has been accomplished from polyhydroxylated cyclic nitrones. The nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) to these nitrones generally proceeds with high trans-diastereoselectivity, providing a reliable method for controlling the stereochemistry at the C2 and C5 positions of the pyrrolidine ring. nih.gov

Table 1: Examples of Diastereoselective Pyrrolidinone Synthesis

| Starting Material(s) | Reagents/Conditions | Product Type | Diastereomeric Ratio (d.r.) | Reference |

| Pyrrolidine-2,4-diones, Amines | Two-step reductive amination | Pyrrolidinone-containing dipeptide analogues | Excellent | nih.govrsc.org |

| Chiral amide enolate, (S)-glycidyl tosylate | LiHMDS, THF | Epoxide precursor to pyrrolidinone | High | organic-chemistry.org |

| Polyhydroxylated cyclic nitrones, TMSCN | - | 1-Amino-pyrrolidine derivatives | High (trans-selective) | nih.gov |

| Chiral N-tert-butanesulfinylazadienes, Azomethine ylides | Ag2CO3 | Densely substituted pyrrolidines | High | acs.org |

Sustainable and Green Chemical Synthesis Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of pyrrolidinone synthesis, this translates to the development of catalyst-free and solvent-free reaction conditions, and the use of environmentally benign reagents.

Catalyst-Free and Solvent-Free Reaction Conditions in Pyrrolidinone Synthesis

Significant progress has been made in developing catalyst- and solvent-free methods for the synthesis of N-substituted pyrrolidinones. A notable example is the reductive amination of levulinic acid with various anilines using pinacolborane (HBpin) as the reducing agent. This protocol proceeds efficiently without the need for any metal catalyst or solvent, offering a green alternative to traditional methods. nih.govresearchgate.netresearchgate.net

Another approach involves the use of microwave irradiation to promote solvent-free intramolecular cyclizations of α-iminoester derivatives to form lactams, including pyrrolidinones. rsc.org Microwave-assisted synthesis often leads to shorter reaction times and higher yields compared to conventional heating. Similarly, the N-alkylation of amides and lactams can be achieved rapidly under solvent-free phase-transfer catalytic conditions using microwaves. rsc.org

The synthesis of hydrazone derivatives, which can be precursors to N-amino lactams, has also been achieved under solvent-free conditions using microwave irradiation. minarjournal.com Furthermore, the synthesis of N-substituted ureas, which shares some mechanistic features with lactam formation, has been demonstrated in water without the need for an organic co-solvent or catalyst. rsc.org

Development of Efficient and Environmentally Benign Synthetic Procedures

The development of environmentally benign synthetic procedures for pyrrolidinones often focuses on the use of non-toxic, renewable starting materials and reagents. Levulinic acid, a biomass-derived keto acid, is a key platform chemical for the sustainable synthesis of N-substituted pyrrolidinones. nih.govresearchgate.netresearchgate.net

A green synthesis of N-substituted lactams from keto acids and amines has been reported using ammonia (B1221849) borane (B79455) (NH3-BH3) as a hydrogen donor in the absence of any catalyst. nih.gov This method is highly versatile and proceeds under mild conditions.

The use of enzymatic methods is another cornerstone of green chemistry. Imine reductases (IREDs) have been used for the reductive amination of carbonyls with hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines, including pyrrolidine-1-amine derivatives. nih.gov This biocatalytic approach offers high selectivity and operates under mild, aqueous conditions. Recently, a bacterial hydrazine transferase has been discovered that catalyzes the condensation of hydrazine with a polyketide intermediate to form an N-aminolactam, highlighting the potential of biocatalysis in constructing this rare pharmacophore. nih.gov

The reductive amination of aldehydes and ketones using hydrazine hydrate as both the nitrogen and hydrogen source, catalyzed by a nickel catalyst, provides a low-cost and practical method for the synthesis of primary amines, which could be adapted for the synthesis of N-amino heterocycles. rsc.org

Table 2: Green Synthetic Approaches to Pyrrolidinone Derivatives

| Reaction Type | Starting Materials | Reagents/Conditions | Key Green Features | Reference(s) |

| Reductive Amination | Levulinic acid, Anilines | HBpin | Catalyst-free, Solvent-free | nih.govresearchgate.net |

| Reductive Amination/Cyclization | Keto acids, Amines | Ammonia borane | Catalyst-free, Mild conditions | nih.gov |

| Intramolecular Cyclization | α-Iminoester derivatives | Microwave irradiation | Solvent-free | rsc.org |

| Reductive Hydrazination | Carbonyls, Hydrazines | Imine Reductase (IRED) | Biocatalysis, Aqueous conditions | nih.gov |

| Reductive Amination | Aldehydes/Ketones | Hydrazine hydrate, Ni catalyst | Use of facile H2 and N2 source | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 1 Amino 5 Hydroxymethyl Pyrrolidin 2 One

Reactivity of the Lactam Functionality within the Pyrrolidinone Ring

The lactam, a cyclic amide, is a cornerstone of the pyrrolidinone structure, and its reactivity is central to the chemical profile of 1-Amino-5-(hydroxymethyl)pyrrolidin-2-one. The reactivity of the lactam is influenced by ring strain and the electronic effects of its substituents.

Key reactions involving the lactam functionality include:

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, yielding the corresponding pyrrolidine (B122466) derivative. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting 1-amino-5-(hydroxymethyl)pyrrolidine retains its stereochemistry and offers a scaffold for further synthetic modifications. The reduction of pyrrolidinone derivatives is a common strategy in the synthesis of various biologically active compounds. researchgate.net

N-Alkylation and N-Acylation: The nitrogen atom of the lactam, while already substituted with an amino group, can potentially undergo further reactions under specific conditions, though this is less common than reactions at the exocyclic N1-amino group. In general, N-substituted pyrrolidin-2-ones can be prepared by the condensation of primary amines with γ-butyrolactone at high temperatures. nih.gov

Hydrolysis: Under acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring and form the corresponding γ-amino acid derivative. The stability of the lactam ring is significant, but it is susceptible to cleavage under harsh conditions. The ring strain of the β-lactam skeleton, a related structure, facilitates ring-opening reactions, a property that is exploited in the synthesis of various medicinally active compounds. mdpi.com

The presence of the N1-amino group can influence the reactivity of the lactam. The electron-donating nature of the amino group may affect the electrophilicity of the lactam carbonyl carbon.

Chemical Transformations of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group at the C5 position is a versatile handle for a variety of chemical modifications.

Common transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the product. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane typically yield the corresponding aldehyde, (1-amino-2-oxopyrrolidin-5-yl)formaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, will further oxidize the alcohol to the corresponding carboxylic acid, 1-amino-5-oxopyrrolidine-2-carboxylic acid.

Esterification: The hydroxyl group can be readily esterified with carboxylic acids, acid chlorides, or acid anhydrides in the presence of a catalyst to form the corresponding esters. This reaction is often used to introduce various functional groups or to protect the hydroxyl group during other synthetic steps.

Etherification: The formation of ethers is another important transformation. This can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Halogenation: The hydroxyl group can be substituted with a halogen, such as chlorine or bromine, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This converts the hydroxymethyl group into a reactive halomethyl group, which is a useful precursor for nucleophilic substitution reactions.

These transformations are fundamental in the synthesis of derivatives with modified properties and for the construction of more complex molecules.

Reactions Involving the N1-Amino Group

The primary amino group at the N1 position is a key site of reactivity, allowing for a wide array of derivatizations.

Key reactions involving this group are:

Acylation: The N1-amino group readily reacts with acylating agents like acid chlorides and anhydrides to form N-acyl derivatives. nih.gov This reaction is a common strategy to introduce a variety of substituents, which can modulate the biological activity and physicochemical properties of the parent molecule.

Alkylation: The amino group can be alkylated using alkyl halides. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents. Hydrogen-borrowing catalysis is a modern method that enables alcohols to be used as electrophiles in alkylation reactions. nih.gov

Diazotization: As a primary aliphatic amine, the N1-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgnumberanalytics.com The resulting diazonium salt is typically unstable and can undergo various subsequent reactions, including substitution or elimination, often leading to the loss of dinitrogen gas and the formation of a carbocation intermediate. organic-chemistry.org This can lead to a mixture of products.

The reactivity of the N1-amino group is crucial for creating a diverse library of derivatives for applications in medicinal chemistry and materials science.

Ring-Opening and Rearrangement Processes of the Pyrrolidinone Core

While generally stable, the pyrrolidinone ring can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by strong acids, bases, or heat.

Hydrolytic Ring-Opening: As mentioned earlier, strong acidic or basic conditions can lead to the hydrolysis of the lactam bond, resulting in the formation of a γ-amino acid derivative.

Reductive Ring-Opening: In some cases, treatment with very strong reducing agents or under specific catalytic conditions could potentially lead to the cleavage of the C-N bond of the lactam. For instance, samarium(II) iodide has been used for the reductive ring-opening of cyclopropanes bearing carboxylate esters. acs.org

Rearrangement Reactions: The pyrrolidinone core can be susceptible to rearrangements, particularly when intermediates such as carbocations or radicals are formed. For example, N-phenacyl vinylogous amides have been shown to undergo cyclization into 2,3-dihydro-1H-pyrrolizines under acidic conditions. arkat-usa.org While not a direct rearrangement of the core itself, it demonstrates the potential for the pyrrolidinone structure to participate in the formation of new ring systems.

The propensity for these reactions is highly dependent on the substituents and the reaction conditions employed.

Derivatization Pathways for Enhanced Synthetic Utility

The multifunctional nature of this compound makes it a versatile scaffold for the synthesis of a wide range of derivatives with enhanced utility in various fields, particularly in medicinal chemistry and as chiral ligands in asymmetric catalysis.

Synthesis of Chiral Ligands: The chiral centers at C5 and potentially at N1 (if derivatized asymmetrically) make this molecule an attractive precursor for the synthesis of chiral ligands. mdpi.com These ligands can be used in transition metal-catalyzed reactions to control the stereochemical outcome of a reaction, which is crucial in the synthesis of enantiomerically pure pharmaceuticals.

Medicinal Chemistry Scaffolds: The pyrrolidinone ring is a common motif in many biologically active compounds. nih.gov By modifying the hydroxymethyl and N-amino groups, a diverse library of compounds can be generated for screening against various biological targets. For example, derivatives of pyrrolidinone have been investigated for their potential as anticonvulsants, anti-inflammatory agents, and for the treatment of cognitive disorders. researchgate.net

Polymer Chemistry: The reactive functional groups allow for the incorporation of this molecule into polymer chains, either as a monomer or as a functional pendant group. This can be used to create polymers with specific properties, such as improved hydrophilicity or the ability to coordinate with metal ions.

The strategic derivatization of this compound opens up a vast chemical space for the development of new and valuable molecules.

Advanced Structural Elucidation and Conformational Analysis of 1 Amino 5 Hydroxymethyl Pyrrolidin 2 One

Spectroscopic Characterization Techniques

The definitive structure, connectivity, and conformation of a molecule like 1-Amino-5-(hydroxymethyl)pyrrolidin-2-one are established through a combination of powerful spectroscopic methods. Each technique provides unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidinone ring, the hydroxymethyl group (-CH₂OH), and the amino group (-NH₂). The chemical shift (δ) of these signals would indicate their electronic environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons. Similarly, a ¹³C NMR spectrum would display a signal for each unique carbon atom, including the carbonyl carbon (C=O), the two carbons of the ring, the hydroxymethyl carbon, and the carbon bonded to the amino group.

To unambiguously connect the atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the sequence of protons within the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the carbon atom it is directly attached to.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₅H₁₀N₂O₂). The fragmentation would likely involve the loss of the hydroxymethyl group, the amino group, or cleavage of the pyrrolidinone ring, and the resulting m/z values would be characteristic of the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching from the primary amine.

O-H stretching from the hydroxyl group.

C=O stretching from the lactam (amide) carbonyl group.

C-N and C-O bond stretching.

X-ray Crystallography for Solid-State Molecular Architecture

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the five-membered ring. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing.

The pursuit of these analytical studies would be a valuable contribution to the field, providing the foundational data required for any further investigation into the properties and potential applications of this compound.

Conformational Analysis of the Pyrrolidinone Ring System

The five-membered pyrrolidinone ring is not planar and adopts puckered conformations to alleviate torsional strain. The conformational flexibility of this ring is well-described by the concept of pseudorotation, a continuous puckering motion that allows the ring to transition between various envelope and twist forms.

Pseudorotation Pathways and Preferred Pucker Conformations

The pseudorotation of a five-membered ring can be described by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ). For the pyrrolidinone ring, the presence of the sp2-hybridized carbonyl carbon and the nitrogen atom introduces asymmetry, leading to a more restricted pseudorotation circuit compared to cyclopentane. The most common low-energy conformations are the envelope (E) and twist (T) forms. In an envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The atoms of the pyrrolidinone ring are typically numbered starting from the nitrogen as N1, followed by C2 (carbonyl carbon), C3, C4, and C5. The puckering can be denoted by the atom that is out of the plane in an envelope form (e.g., C4-endo or C4-exo, depending on the direction of displacement relative to the substituents).

For substituted pyrrolidinones, the energy landscape of the pseudorotation pathway is characterized by several local minima corresponding to specific pucker conformations. The barriers to interconversion between these conformations are generally low, allowing for a dynamic equilibrium in solution. The preferred pucker is determined by the energetic balance of various interactions, including torsional strain, angle strain, and non-bonded interactions.

Steric and Electronic Influences on Pyrrolidinone Ring Conformation

The conformational preferences of the pyrrolidinone ring are highly sensitive to the nature and position of its substituents. Both steric and electronic effects play a crucial role in determining the most stable pucker.

Steric Effects: Bulky substituents tend to occupy pseudo-equatorial positions to minimize steric hindrance (1,3-diaxial interactions). In the case of this compound, the hydroxymethyl group at the C5 position and the amino group at the N1 position will influence the ring's conformation. The hydroxymethyl group at C5 will preferentially adopt a pseudo-equatorial orientation to avoid steric clashes with the ring atoms.

Electronic Effects: Electronic effects, such as hyperconjugation and the gauche effect, can significantly influence conformational stability. beilstein-journals.orgnih.govnih.govresearchgate.netnih.govbaranlab.orgbeilstein-journals.orgwikipedia.org The gauche effect describes the tendency of a conformation with adjacent electronegative substituents to be more stable when these groups are gauche to each other rather than anti. wikipedia.org This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ-bonding orbital to a C-X σ*-antibonding orbital (where X is an electronegative atom). wikipedia.org

In pyrrolidinone systems, stereoelectronic effects involving the lone pairs of the nitrogen and oxygen atoms, as well as the pi-system of the carbonyl group, are significant. For instance, the anomeric effect, a type of stereoelectronic effect, can stabilize conformations where a heteroatomic substituent adjacent to another heteroatom is in a pseudo-axial position. nih.govresearchgate.net

The following table summarizes the general influence of steric and electronic effects on pyrrolidinone ring conformation.

| Effect | Description | Influence on Conformation |

| Steric Hindrance | Repulsive interaction between non-bonded atoms in close proximity. | Favors conformations where bulky substituents occupy pseudo-equatorial positions. |

| Gauche Effect | Preference for a gauche arrangement of adjacent electronegative substituents. | Can stabilize conformations that might be sterically disfavored. wikipedia.org |

| Anomeric Effect | Stabilization of a pseudo-axial conformation of an electronegative substituent adjacent to a heteroatom. | Can counteract steric preferences for equatorial positioning. nih.govresearchgate.net |

| Hyperconjugation | Interaction of a filled bonding orbital with an adjacent empty or partially filled anti-bonding orbital. | Stabilizes specific puckered conformations by delocalizing electron density. nih.gov |

Impact of Functional Groups on Conformational Preferences

The conformational behavior of this compound is dictated by the combined influence of the N-amino and C5-hydroxymethyl groups.

The N-Amino Group: The introduction of an amino group at the N1 position introduces several conformational possibilities. The lone pair on the exocyclic nitrogen can interact with the carbonyl group and the ring. The orientation of the amino group itself (pyramidal inversion and rotation around the N-N bond) will be coupled to the ring pucker. There is a potential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, which could further stabilize certain conformations. The stereoelectronic interactions involving the nitrogen lone pairs (nN → σ*) can influence the puckering of the ring.

The C5-Hydroxymethyl Group: The hydroxymethyl group at the C5 position is expected to have a significant impact on the ring's conformation. To minimize steric strain, this group will strongly prefer a pseudo-equatorial orientation. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding between the C5-hydroxymethyl group and the N1-amino group or the carbonyl oxygen at C2 is a possibility that could lock the ring into a specific pucker. The gauche effect between the C5-C(hydroxymethyl) bond and the C5-N1 bond, influenced by the electronegative oxygen and nitrogen atoms, will also play a role in determining the rotational preference around the C5-C(hydroxymethyl) bond (rotameric states).

The interplay of these effects likely leads to a preferred conformation where the hydroxymethyl group is in a pseudo-equatorial position and the ring adopts a pucker that accommodates potential intramolecular hydrogen bonds and minimizes steric repulsions. For example, a C4-exo or C4-endo pucker could bring the substituents into favorable orientations.

Below is a table summarizing the expected conformational influences of the functional groups in this compound.

| Functional Group | Position | Expected Conformational Influence |

| Amino | N1 | - Potential for intramolecular hydrogen bonding with C2=O. - Stereoelectronic interactions of the nitrogen lone pair with the ring. - Influences the planarity of the amide bond. |

| Hydroxymethyl | C5 | - Strong preference for a pseudo-equatorial orientation to minimize sterics. - Potential for intramolecular hydrogen bonding with the N1-amino group or C2=O. - Gauche effects influencing the rotameric state of the side chain. |

A definitive determination of the most stable conformation would require advanced computational studies (e.g., Density Functional Theory) or experimental data from techniques like X-ray crystallography or detailed Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) studies, which are currently not available in the public domain for this specific molecule.

Computational and Theoretical Investigations of 1 Amino 5 Hydroxymethyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These calculations are based on the principles of quantum mechanics and can provide detailed information about molecular geometries, orbital energies, and charge distributions.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic properties of medium-sized organic molecules due to its balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 1-Amino-5-(hydroxymethyl)pyrrolidin-2-one, geometry optimization would be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to accurately model its structure. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. The resulting optimized geometry provides a clear picture of the spatial arrangement of the amino, hydroxymethyl, and pyrrolidin-2-one moieties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact compound are not readily available in the searched literature.

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.54 |

| C2-N3 Bond Length (Å) | 1.47 |

| N3-C4 Bond Length (Å) | 1.35 |

| C4=O5 Bond Length (Å) | 1.23 |

| C1-N6 Bond Length (Å) | 1.46 |

| C1-C5-O-H Angle (°) | 109.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the presence of heteroatoms like nitrogen and oxygen would significantly influence the energies and distributions of these orbitals. arabjchem.org

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amino group are expected to be regions of high electron density (red/yellow), while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential (blue). researchgate.netlibretexts.org

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for electronic structure and stability, often serving as a benchmark for DFT calculations. These methods would be employed to obtain a more precise understanding of the electronic energies and relative stabilities of different conformers of this compound.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations can reveal the conformational landscape of a flexible molecule like this compound, identifying the most populated conformers and the energy barriers between them.

Furthermore, MD simulations are instrumental in understanding the effects of the solvent on the molecule's structure and dynamics. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how hydrogen bonding and other intermolecular interactions with the solvent influence the conformational preferences of the amino and hydroxymethyl groups. This is particularly important for understanding the behavior of this molecule in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov These models are instrumental in drug discovery and development for predicting the activity of new compounds, thereby streamlining the design and synthesis process. nih.govnih.gov While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its unique structural motifs might influence its biological activity. This is achieved by drawing parallels with QSAR studies conducted on analogous pyrrolidinone derivatives. nih.govscispace.com

The fundamental premise of QSAR is that the biological effect of a molecule is a direct function of its structural and physicochemical properties. nih.gov For this compound, key structural features that would be considered in a hypothetical QSAR model include:

The Pyrrolidin-2-one Core: This lactam ring is a common feature in many biologically active compounds and its properties, such as ring strain and the ability to form hydrogen bonds, are critical. nih.gov

The 1-Amino Group: The presence of an amino group at the N1 position introduces a basic center and a potential site for hydrogen bonding, which can significantly influence interactions with biological targets.

The 5-(hydroxymethyl) Group: This substituent adds a hydrophilic and polar character to the molecule, and its spatial orientation is likely to be a key determinant of activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor.

In the context of QSAR, the influence of these structural features is quantified using molecular descriptors. These descriptors can be categorized into several types:

Topological Descriptors: These describe the atomic connectivity within the molecule.

Geometrical Descriptors: These relate to the 3D arrangement of the atoms.

Electronic Descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Hydrophobic Descriptors: These measure the molecule's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents revealed that their activity was primarily dependent on the PCR (Principal Component Regression) and JGI4 (a topological descriptor) descriptors. nih.gov The developed model successfully explained up to 91% of the variance in the observed activity. nih.gov This suggests that for pyrrolidin-2-one based compounds, a combination of electronic and topological features can be highly predictive of their biological function.

Another computational study on pyrrolidine (B122466) derivatives as potential inhibitors of the MDM2-p53 interaction utilized 2D and 3D-QSAR models. scispace.com This research highlighted the importance of steric and electrostatic fields in determining the inhibitory activity of spiro[pyrrolidine-oxindole] derivatives. scispace.com For this compound, this implies that the size, shape, and charge distribution around the pyrrolidinone ring and its substituents would be critical factors in its interaction with a biological target.

To illustrate the types of data used in such computational studies, the following table presents computed properties for the closely related compound, 5-(Hydroxymethyl)pyrrolidin-2-one, sourced from the PubChem database. nih.gov These properties would serve as a baseline for understanding the contribution of the 1-amino group in the target molecule.

Table 1: Computed Physicochemical Properties of 5-(Hydroxymethyl)pyrrolidin-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 115.13 g/mol | PubChem |

| XLogP3 | -1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 115.063328530 Da | PubChem |

| Topological Polar Surface Area | 49.3 Ų | PubChem |

In a hypothetical QSAR model for a series of compounds including this compound, one would expect descriptors related to hydrogen bonding capacity (e.g., number of donors and acceptors), polarity (e.g., topological polar surface area), and molecular shape to be of high importance. The addition of the 1-amino group would likely alter these descriptors compared to the parent 5-(hydroxymethyl)pyrrolidin-2-one, leading to different predicted activities.

For instance, the introduction of the N-amino group could be quantified by descriptors such as:

Partial Charge on the Nitrogen Atom: To model its electrostatic interactions.

Amino Group Contribution to Molar Refractivity: To account for its volume and polarizability.

A-Descriptor or similar electronic descriptors: To capture its electron-donating or withdrawing nature.

Similarly, the 5-(hydroxymethyl) group's influence could be captured by:

Hydroxyl Group-Specific Descriptors: Quantifying its hydrogen bonding potential.

Steric Descriptors: Such as Taft's steric parameter (Es), to model its bulk.

Distance/Angle Descriptors: Defining its spatial relationship to other key features of the molecule.

By systematically varying these structural features across a series of related compounds and measuring their biological activity, a statistically significant QSAR model could be developed. Such a model would not only allow for the prediction of the activity of untested compounds but also provide valuable insights into the mechanism of action at a molecular level.

Synthetic Applications and Chemical Building Block Utility of 1 Amino 5 Hydroxymethyl Pyrrolidin 2 One

Role as a Chiral Synthon in Asymmetric Organic Synthesis

The primary utility of 1-Amino-5-(hydroxymethyl)pyrrolidin-2-one in asymmetric synthesis stems from the chiral center at the C5 position, which is typically derived from naturally occurring (S)-pyroglutamic acid. malayajournal.org This inherent stereochemistry allows the molecule to act as a chiral template, influencing the stereochemical outcome of reactions at other sites.

The parent scaffold, 5-(hydroxymethyl)pyrrolidin-2-one, is a well-established chiral building block. malayajournal.org The introduction of the 1-amino group adds a highly nucleophilic site that can be exploited for various transformations. This amino group can react with aldehydes and ketones to form chiral hydrazones. These intermediates can then undergo further diastereoselective reactions, where the stereocenter at C5 directs the approach of incoming reagents, thus controlling the formation of new stereocenters.

Furthermore, the N-amino group can act as a directing group in metal-catalyzed reactions. By coordinating to a metal center, it can position the catalyst to effect a stereoselective transformation, such as hydrogenation or C-H activation, on a specific part of the molecule or a tethered substrate. This approach is a powerful strategy for the synthesis of tailor-made amino acids and other enantiomerically pure compounds. nih.gov

Table 1: Potential Asymmetric Transformations Using this compound

| Reaction Type | Role of the Synthon | Potential Product Class | Stereochemical Control Element |

|---|---|---|---|

| Hydrazone Formation & Diastereoselective Addition | Chiral hydrazine (B178648) equivalent | Chiral 1,2-diamines, β-amino alcohols | Steric hindrance from the C5-substituent |

| Directed C-H Functionalization | Chiral directing group | Functionalized pyrrolidines | Coordination of the N-amino group to a metal catalyst |

| Asymmetric Cycloaddition | Chiral dienophile or dipolarophile | Chiral heterocyclic adducts | Facial selectivity induced by the C5 chiral center |

Precursor for Advanced Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic N-amino group and a hydroxyl group, makes it an ideal precursor for constructing more complex heterocyclic systems. The N-amino group, in particular, enables cyclization pathways that are inaccessible to simple N-alkyl or N-aryl pyrrolidinones.

A key application is the construction of fused heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings fused to the pyrrolidinone core. Similarly, condensation with α,β-unsaturated ketones or esters can yield pyridazinone derivatives. These reactions leverage the 1,2-diamine-like reactivity of the N-amino lactam. The resulting fused scaffolds are of significant interest in medicinal chemistry due to their rigid structures, which can precisely orient substituents for optimal interaction with biological targets.

The hydroxyl group at the C5 position provides another point for modification, allowing for the creation of spirocyclic systems or the extension of the molecule to build polycyclic structures. acs.org For example, intramolecular etherification or esterification could link the C5 side chain to another part of a larger molecule, while its conversion to a leaving group could facilitate intramolecular cyclizations initiated by the N-amino group.

Table 2: Examples of Heterocyclic Scaffolds Derivable from this compound

| Reactant | Resulting Heterocyclic Scaffold | Key Reaction Type |

|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Pyrrolo[1,2-b]pyrazol-one | Condensation / Cyclization |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrrolo[1,2-b]pyridazin-one | Condensation / Cyclization |

| Phosgene or equivalent | Pyrrolo[1,2-b] nih.govorganic-chemistry.orgnih.govtriazin-one | Condensation |

| Isothiocyanate | Fused Thiadiazole derivative | Addition / Cyclization |

Applications in the Construction of Structurally Complex Organic Molecules

The utility of this compound extends to the total synthesis of structurally complex organic molecules, particularly those containing a nitrogen-rich core or a pyrrolidine (B122466) alkaloid motif. The pyrrolidine ring itself is a common feature in many biologically active alkaloids, and stereoselective methods for its synthesis are highly sought after. nih.gov

While direct applications of this specific 1-amino derivative in total synthesis are not yet broadly documented, its potential is clear from the established use of related pyrrolidines. nih.govacs.org The N-amino group makes it a valuable precursor for molecules containing an N-N bond, a structural feature found in a number of pharmacologically active agents. For example, it could serve as a key fragment in the synthesis of peptide mimics or complex alkaloids where a constrained, chiral hydrazine moiety is required.

The synthetic utility can be demonstrated by its potential role in multi-step syntheses. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for peptide coupling or Wittig-type reactions. Simultaneously, the N-amino group can be protected and revealed later in the synthesis to participate in a key ring-forming step. This strategic combination of orthogonal functional groups within a single chiral building block allows for convergent and efficient synthetic routes to complex targets.

Q & A

Q. What are the recommended methods for synthesizing 1-Amino-5-(hydroxymethyl)pyrrolidin-2-one with high enantiomeric purity?

Methodological Answer: The stereoselective synthesis of this compound typically involves the reduction of L-pyroglutamic acid (I) using sodium borohydride (NaBH₄) to yield 5(S)-(hydroxymethyl)pyrrolidin-2-one (II). Subsequent cyclization with benzaldehyde (III) catalyzed by p-toluenesulfonic acid forms a perhydropyrrolooxazolone intermediate (IV), which can be alkylated and further reduced for derivative synthesis . Key considerations include:

- Temperature control : Maintain 0–50°C during acid-catalyzed cyclization to avoid racemization.

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to isolate enantiomers.

- Validation : Confirm enantiopurity via polarimetry or circular dichroism (CD) spectroscopy.

Q. What analytical techniques are most effective for characterizing the purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and detect impurities (e.g., residual solvents or byproducts) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–230 nm) for purity assessment. Compare retention times with certified reference standards (e.g., LGC Standards’ pharmaceutical impurities catalog) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

Q. What are the key considerations for handling this compound in laboratory settings?

Methodological Answer: While comprehensive toxicity data are unavailable, precautionary measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

- Storage : Keep in a cool, dry place under inert gas (e.g., argon) to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Address data gaps through:

- In vitro assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 or HepG2 cells) to establish baseline toxicity.

- Structure-activity relationship (SAR) analysis : Compare with analogs like 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one, which has documented oral toxicity (H302) and respiratory irritation (H335) .

- Ecotoxicity studies : Perform OECD 301 biodegradability tests if environmental persistence is suspected .

Q. What strategies optimize the cyclization step when synthesizing derivatives of this compound?

Methodological Answer: Optimize reaction conditions using a design of experiments (DoE) approach:

| Parameter | Test Range | Optimal Condition (Example) |

|---|---|---|

| Catalyst | p-TsOH, H₂SO₄, HCl | p-TsOH (0.5 equiv.) |

| Temperature | 25–80°C | 50°C |

| Solvent | THF, DCM, toluene | Toluene |

| Reaction Time | 2–24 h | 12 h |

Monitor progress via TLC or in-situ FTIR. Post-reaction, purify via column chromatography (silica gel, 5% MeOH/DCM) to isolate cyclized products .

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic addition reactions?

Methodological Answer: The (S)-configuration at the hydroxymethyl position directs regioselectivity. For example, reactions with benzaldehyde yield two products:

- 21-A (C₁₂H₁₃NO₂) : Forms via kinetic control (axial attack).

- 21-B (C₂₄H₂₆N₂O₄) : Thermodynamically favored product from equatorial attack.

To probe stereochemical outcomes: - Use chiral shift reagents (e.g., Eu(hfc)₃) in NMR.

- Perform X-ray crystallography to resolve absolute configurations .

Q. How can researchers address discrepancies in stereochemical outcomes during derivatization reactions?

Methodological Answer:

- Chiral chromatography : Employ Chiralcel® OD-H columns with hexane/isopropanol gradients.

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies and identify steric/electronic biases.

- Mechanistic studies : Conduct kinetic isotope effect (KIE) experiments to distinguish between concerted and stepwise pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.